Home > Products > Screening Compounds P72879 > 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide -

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4492230
CAS Number:
Molecular Formula: C11H13BrClN5O
Molecular Weight: 346.61 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

Compound Description: This series of amide derivatives were synthesized and assessed for their antiproliferative activity against the human breast cancer cell line MCF7 using the MTT assay. Specifically, compounds with a 4-methylphenyl (5a) and 2-methylphenyl (5c) substituent on the amide portion exhibited promising cytotoxic activity. []

Relevance: While not structurally identical, these compounds share a common pyrazole ring system with 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide. This shared feature highlights the significance of the pyrazole moiety in medicinal chemistry and its potential for various biological activities. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, displaying strong inhibition of ADP-induced platelet aggregation. Notably, it exhibits potent in vivo antiplatelet and antithrombotic activities. []

Relevance: This compound, like 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, contains a pyrazole ring system, indicating the exploration of this heterocycle for diverse biological targets. []

3-bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide

Compound Description: The crystal structure of this compound was determined through X-ray crystallography. []

Relevance: The presence of the pyrazole ring, halogenated substituents, and amide functionality in this compound highlights structural similarities to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide. These shared features suggest a potential exploration of similar chemical space and biological targets. []

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide derivatives

Compound Description: This series of imidazole-pyrazole-benzo[f]chromene hybrids exhibited promising antimicrobial and anticancer activities in vitro. Some compounds showed potent inhibitory activity against EGFR and FabH. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, the presence of a pyrazole ring linked to various heterocyclic systems emphasizes the importance of exploring diverse combinations of heterocycles for potent biological activities. []

N-[(4-{(1S)-1-[3-(3, 5-dichlorophenyl)-5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-1-yl]ethyl}phenyl)carbonyl]-β-alanine (MK-0893)

Compound Description: MK-0893 is a highly potent and selective glucagon receptor antagonist, displaying favorable DMPK properties and the ability to lower blood glucose levels in preclinical models. []

Relevance: The presence of the pyrazole ring as a core structural element in MK-0893 underscores its significance in drug discovery. Although not directly analogous to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, this compound highlights the exploration of pyrazole derivatives for their potential therapeutic benefits in metabolic disorders. []

5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

Compound Description: AZD1480 is a potent Jak2 inhibitor that shows in vitro and in vivo efficacy against Jak2 V617F cell lines. []

Relevance: This compound, although structurally distinct, shares the presence of a pyrazole ring with 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, suggesting the exploration of this heterocycle for its kinase inhibitory potential. []

Ethyl 1-(((4-acetylphenyl)((3-(ethoxycarbonyl)-1H-pyrazol-1-yl)methyl)amino)methyl)-5-methyl-1H-pyrazole-3-carboxylate (APC)

Compound Description: APC acts as a mixed-type corrosion inhibitor for mild steel in sulfuric acid solutions. []

Relevance: This compound's structure features two pyrazole rings, highlighting the versatility of this heterocycle in diverse applications. While its application as a corrosion inhibitor differs from the potential biological activities of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, it demonstrates the versatility of pyrazole-containing molecules. []

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and its 5,3-regioisomer

Compound Description: These compounds were identified and characterized as potential 'research chemicals' based on their structural similarity to known synthetic cannabinoids. The pyrazole core in these molecules represents a bioisosteric replacement for the indazole ring often found in synthetic cannabinoids. []

Relevance: The structural similarity to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, particularly the presence of the pyrazole ring and amide functionality, indicates a potential overlap in chemical space and warrants further investigation into their pharmacological profiles. []

2-[5-(4-chloro-phenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-1H-pyrazol-3-yl]-1,5,5-trimethyl-1,5-dihydro-imidazol-4-thione (BPR-890)

Compound Description: BPR-890 acts as a highly potent and selective cannabinoid-1 receptor inverse agonist, demonstrating significant in vivo efficacy in reducing obesity in mice. []

Relevance: This compound's potent CB1 receptor activity, attributed to the presence of the pyrazole core and specific substituents, suggests a potential area of exploration for 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, particularly considering the role of pyrazole derivatives in modulating various neurological pathways. []

2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine

Compound Description: This compound is a structural isomer resulting from the reaction of 2,4-dichloro-5-(trifluoromethyl)pyrimidine with 1H-pyrazole. []

Relevance: This compound's structural similarity to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, particularly the presence of the pyrazole ring and halogen substituents, suggests that both molecules are derived from similar synthetic approaches and belong to a related chemical space. []

5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles

Compound Description: This group of compounds, synthesized from 3-methylisoxazole-5-carboxylic acid and various pyrazoles, highlights the synthesis and characterization of different isomeric forms. []

Relevance: Although not directly analogous to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, the emphasis on pyrazole derivatives and their isomeric variations emphasizes the importance of regioselectivity in synthesizing biologically active compounds containing the pyrazole moiety. []

4-(1H-pyrazol-1-yl)pyrimidine derivatives

Compound Description: This class of compounds was designed and synthesized to investigate their herbicidal activities. The study highlighted the impact of substituents on the pyrimidine ring on herbicidal potency. []

Relevance: The focus on pyrazole-containing heterocycles, particularly pyrimidine derivatives, in this study suggests a possible area of interest for 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, encouraging further exploration of its potential bioactivity in different biological systems. []

3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals key structural features, including the spatial arrangement of the pyrazole, pyridine, and benzene rings, along with intra- and intermolecular hydrogen bonding patterns. []

Relevance: This compound highlights the significance of structural analysis in understanding the properties and potential interactions of molecules containing a pyrazole core, such as 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide. []

Compound Description: This series of 3,5-dimethyl-1H-pyrazole derivatives, incorporated into different nitrogen and sulfur-containing heterocycles, was synthesized and evaluated for antibacterial activity. []

Relevance: The inclusion of the pyrazole ring within a variety of heterocyclic frameworks in this study emphasizes the versatility of this moiety in drug design and its potential for various biological activities. This observation suggests the need to explore different structural modifications and their impact on the biological profile of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide. []

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

Compound Description: This group of compounds, featuring a condensed system of 1,2,4-triazole and pyrazole, was synthesized and characterized. Docking studies suggested their potential antifungal activity by inhibiting 14α-demethylase lanosterol. []

Relevance: While structurally different from 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, this group highlights the potential of incorporating a pyrazole ring into condensed heterocyclic systems for achieving specific biological activities. []

2-(5-Aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines

Compound Description: This class of pyrimidine derivatives, incorporating a pyrazole ring, was synthesized via a cyclocondensation reaction. The crystal structure of one derivative, ethyl 3-(2-(5-phenyl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidin-6-yl)propanoate, was determined. []

Relevance: These compounds highlight the significance of pyrazole-containing heterocycles as building blocks for creating diverse chemical libraries. While the specific biological targets of these compounds are not mentioned, their structural similarities to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide warrant further investigation into their pharmacological properties. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide

Compound Description: This compound was identified as a potent and orally available GlyT1 inhibitor with a favorable CNS MPO score and pharmacokinetic profile. []

Relevance: While structurally distinct, this compound, like 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, is an example of a heterocyclic compound designed for CNS activity, highlighting the importance of exploring various heterocyclic scaffolds for targeting specific neurological pathways. []

(Z)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanovinyl pivalate

Compound Description: The crystal structure of this compound reveals key structural features, including the dihedral angles between the benzene and pyrazole rings, and the twisted conformation of the C=C bond. []

Relevance: Similar to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, this compound highlights the importance of understanding the three-dimensional structure and conformation of pyrazole-containing molecules, which can influence their interactions with biological targets. []

(Z)‐Ethyl 3‐(4‐chloro‐3‐ethyl‐1‐methyl‐1H‐pyrazole‐5‐carboxamido)‐2‐cyano‐3‐(4‐fluorophenyl)acrylate

Compound Description: The crystal structure of this compound reveals key structural features, such as the perpendicular arrangement of the pyrazole and benzene rings and the stabilizing intramolecular hydrogen bonds. []

Relevance: The structural analysis of this compound provides insights into the potential spatial arrangements and interactions of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, highlighting the role of structural information in drug design. []

(Z)-Ethyl 3-[bis(4-chloro-3-ethyl-1-methyl-1H-pyrazol-5-ylcarbonyl)amino]-3-(4-chlorophenyl)-2-cyanopropanoate

Compound Description: The crystal structure of this compound shows the presence of two pyrazole rings with specific dihedral angles relative to the central chlorobenzene ring, and intermolecular C—H⋯O interactions influencing the crystal packing. []

Relevance: The structural information of this compound, particularly the arrangement of the two pyrazole rings, provides insights into potential conformational preferences and intermolecular interactions that might be relevant for the biological activity of 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, which also contains multiple pyrazole moieties. []

1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

Compound Description: This compound, a key intermediate in the synthesis of the T2D drug Teneligliptin hydrobromide, showcases the development of a novel and efficient synthetic method for its production. []

Relevance: While structurally distinct from 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, it exemplifies the importance of optimizing synthetic routes for producing medicinally relevant pyrazole derivatives on a large scale. []

Methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamate derivatives

Compound Description: These derivatives act as BRAF kinase inhibitors with potential applications in cancer treatment, particularly malignant melanoma. []

Relevance: This group highlights the potential of pyrazole-containing compounds as kinase inhibitors. Although the target and structure differ from 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, it showcases the broad therapeutic potential of pyrazole-based molecules. []

Compound Description: This research investigates the synthesis and characterization of transition metal complexes incorporating a pyrazole-based ligand. These complexes exhibit antimicrobial, antimycobacterial, and cytotoxic activities. []

Relevance: While not structurally identical to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, the use of a pyrazole moiety in coordinating metal ions in this study highlights the potential for exploring metal complexes of similar pyrazole derivatives and evaluating their biological properties. []

(E)-2-(4-tert-Butylphenyl)-1-(4-chloro-1-ethyl-3-methyl-1H-pyrazol-5-yl)-2-cyanoethenyl 2,2-dimethylpropanoate

Compound Description: This compound, structurally characterized by X-ray crystallography, reveals a key dihedral angle between its aromatic rings. []

Relevance: Similar to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, this compound highlights the importance of understanding the conformational preferences of pyrazole derivatives, which can significantly influence their interactions with biological targets. []

N-{(1S)-2-amino-1-[(3-fluorophenyl)methyl]ethyl}-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)-2-thiophenecarboxamide hydrochloride

Compound Description: This crystalline compound is reported as an improved AKT inhibitor. []

Relevance: The structural similarity of this compound to 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, particularly the presence of a pyrazole ring with chloro substituents and an amide linker, suggests a potential overlap in their chemical space and a shared interest in exploring the biological activity of such molecules. []

SSR126768A (4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)benzamide, Hydrochloride)

Compound Description: SSR126768A is a potent, selective, and orally active oxytocin receptor antagonist with a long duration of action. It exhibits potential for therapeutic use as a tocolytic agent for preterm labor. []

Relevance: Although structurally distinct from 4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, SSR126768A highlights the development of antagonists for G protein-coupled receptors. It suggests a broader exploration of different heterocyclic scaffolds, including pyrazole derivatives, for modulating various GPCR signaling pathways. []

Properties

Product Name

4-bromo-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide

IUPAC Name

4-bromo-N-[2-(4-chloropyrazol-1-yl)ethyl]-2-ethylpyrazole-3-carboxamide

Molecular Formula

C11H13BrClN5O

Molecular Weight

346.61 g/mol

InChI

InChI=1S/C11H13BrClN5O/c1-2-18-10(9(12)6-16-18)11(19)14-3-4-17-7-8(13)5-15-17/h5-7H,2-4H2,1H3,(H,14,19)

InChI Key

ZFVBDCYVZBEEMI-UHFFFAOYSA-N

SMILES

CCN1C(=C(C=N1)Br)C(=O)NCCN2C=C(C=N2)Cl

Canonical SMILES

CCN1C(=C(C=N1)Br)C(=O)NCCN2C=C(C=N2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.